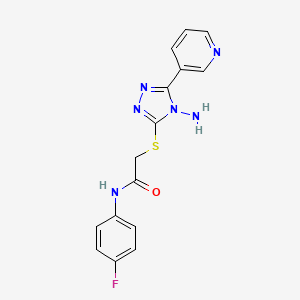

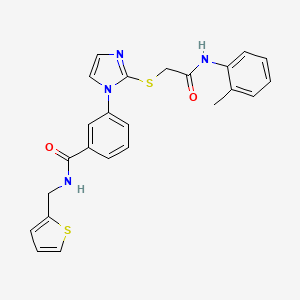

![molecular formula C16H13FN2O3S3 B2489864 2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide CAS No. 895468-07-2](/img/structure/B2489864.png)

2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

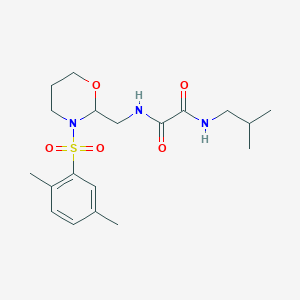

The synthesis of compounds similar to "2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide" often involves multi-step reactions starting with basic aromatic compounds. For instance, the synthesis of related sulfonamide compounds with benzodioxane and acetamide moieties involves reactions starting from N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides, followed by interactions with bromoacetamides in the presence of bases to yield the desired sulfonamides (Abbasi et al., 2019). Such processes are indicative of the complex nature of synthesizing similar advanced organic molecules, which often require precise conditions and reagents.

Molecular Structure Analysis

The molecular structure of compounds within the same class as "this compound" is characterized by the presence of aromatic rings, heteroatoms (such as sulfur and nitrogen), and functional groups like sulfonyl and acetamide moieties. These structural features are crucial for the compounds' reactivity and potential biological activity. The exact configuration and electronic distribution within such molecules can be elucidated using spectroscopic methods, including NMR and IR spectroscopy, alongside X-ray crystallography for solid-state structure determination.

Chemical Reactions and Properties

Related sulfonamide compounds exhibit a range of chemical reactivity, including interactions with nucleophiles and electrophiles, which can be exploited to further modify the molecule or to understand its potential as a reactive intermediate in organic synthesis. The reactivity of the sulfonyl and acetamide groups, in particular, allows for a variety of chemical transformations, including the formation of thiole derivatives, thiadiazole derivatives, and reactions with active methylene reagents to afford polysubstituted thiophene derivatives (Khalil et al., 2012).

Scientific Research Applications

Cytotoxic Activity

Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. A study by Ghorab et al. (2015) demonstrated that certain sulfonamide compounds exhibit potent anticancer activity against breast and colon cancer cell lines, highlighting their potential as therapeutic agents in oncology (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Structure-Activity Relationships in Drug Design

Research by Stec et al. (2011) on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored the impact of various heterocycles on metabolic stability, providing insights into the design of drugs with improved pharmacokinetic profiles (Stec, M. M., Andrews, K., Booker, S., et al., 2011).

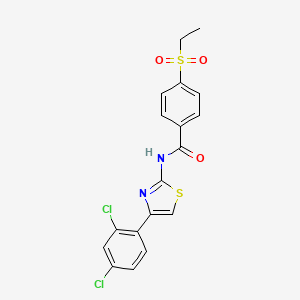

Antimicrobial and Anticonvulsant Agents

Compounds incorporating a sulfonamide moiety have shown promising results as antimicrobial and anticonvulsant agents. Farag et al. (2012) reported the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, which displayed significant protection against picrotoxin-induced convulsion in an evaluation of their anticonvulsant activity (Farag, A. A., Abd-Alrahman, S. N., Ahmed, G. F., Ammar, R., Ammar, Y., & Abbas, S., 2012).

Antitumor Activities

Novel isoxazole compounds have been synthesized and evaluated for their antitumor activities, demonstrating the versatility of sulfonamide derivatives in the development of new therapeutic agents. The study by Hao-fei (2011) exemplifies the potential of these compounds in oncology research (Hao-fei, Q., 2011).

properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S3/c1-23-16-19-13-7-4-11(8-14(13)24-16)18-15(20)9-25(21,22)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNBNJGAYAFRTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/no-structure.png)

![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)

![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)

![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)

![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)